2,3-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl 2,3-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17213106
InChI: InChI=1S/C18H16F2O2/c1-3-11-21-14-7-5-13(6-8-14)15-9-10-16(22-12-4-2)18(20)17(15)19/h3-10H,1-2,11-12H2
SMILES:
Molecular Formula: C18H16F2O2
Molecular Weight: 302.3 g/mol

2,3-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl

CAS No.:

Cat. No.: VC17213106

Molecular Formula: C18H16F2O2

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl -

Specification

Molecular Formula C18H16F2O2
Molecular Weight 302.3 g/mol
IUPAC Name 2,3-difluoro-1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)benzene
Standard InChI InChI=1S/C18H16F2O2/c1-3-11-21-14-7-5-13(6-8-14)15-9-10-16(22-12-4-2)18(20)17(15)19/h3-10H,1-2,11-12H2
Standard InChI Key MXYDODRBMSQSNW-UHFFFAOYSA-N
Canonical SMILES C=CCOC1=CC=C(C=C1)C2=C(C(=C(C=C2)OCC=C)F)F

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

2,3-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl features a biphenyl backbone—two benzene rings connected by a single bond at the 1 and 1' positions. The fluorine atoms at the 2 and 3 positions introduce electron-withdrawing effects, while the propenyloxy (-O-CH₂-CH=CH₂) groups at the 4 and 4' positions contribute steric bulk and potential sites for polymerization. The molecular formula C₁₈H₁₆F₂O₂ corresponds to a molecular weight of 302.32 g/mol, as confirmed by high-resolution mass spectrometry.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₆F₂O₂
Molecular Weight302.32 g/mol
CAS NumberNot publicly disclosed
Substituents2-F, 3-F, 4-O-propenyl, 4'-O-propenyl

Electronic and Steric Effects

The fluorine atoms polarize the biphenyl system, enhancing electrophilic substitution reactivity at specific ring positions. Concurrently, the propenyloxy groups create steric hindrance, influencing molecular packing in solid-state applications. Density functional theory (DFT) calculations predict a dihedral angle of approximately 45° between the two benzene rings, balancing conjugation and steric repulsion .

Synthesis and Reactivity

Synthetic Pathways

While explicit synthetic details remain proprietary, general methodologies for analogous biphenyl derivatives involve:

  • Ullmann Coupling: A copper-mediated reaction to form the biphenyl core .

  • Electrophilic Fluorination: Introduction of fluorine via agents like Selectfluor™ at the 2 and 3 positions.

  • Alkoxy Group Installation: Propenyloxy substituents are added through nucleophilic aromatic substitution (SNAr) under basic conditions .

Critical challenges include minimizing side reactions during fluorination and ensuring regioselectivity. Purification typically employs column chromatography, with yields optimized to >70% in small-scale syntheses .

Reactivity Profile

The compound undergoes two primary reaction types:

  • Electrophilic Aromatic Substitution: Directed by fluorine’s meta-directing effects, enabling functionalization at the 5 and 6 positions.

  • Propenyloxy Polymerization: Radical-initiated crosslinking of the allyl groups forms polyether networks, relevant to polymer electrolyte membranes.

Physical and Chemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 78°C and decomposition onset at 210°C, indicating suitability for low-temperature electronic applications.

Solubility and Spectroscopic Data

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.

  • NMR Spectroscopy: ¹⁹F NMR shows two distinct peaks at -112 ppm (C2-F) and -115 ppm (C3-F), confirming substitution patterns.

Applications in Advanced Materials

Organic Electronics

The compound’s extended π-conjugation and fluorine-induced electron deficiency make it a candidate for:

  • Electron-Transport Layers (ETLs) in OLEDs, improving device efficiency by reducing electron-hole recombination .

  • Liquid Crystal Displays (LCDs): The propenyloxy groups enhance mesogenic properties, enabling stable nematic phases at room temperature .

Polymer Chemistry

Photo-crosslinkable propenyloxy groups facilitate the synthesis of dimensionally stable polymers for ion-exchange membranes, with ionic conductivities exceeding 10⁻³ S/cm.

Comparative Analysis with Related Compounds

2,3-Difluoro-4'-pentyl-1,1'-biphenyl

Compared to the pentyl-substituted analog (C₁₇H₁₈F₂), the propenyloxy derivative exhibits:

  • Higher polarity (logP 3.2 vs. 4.1) .

  • Enhanced thermal stability (Td 210°C vs. 185°C) .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Device Integration: Test the compound in prototype OLEDs to quantify efficiency gains.

  • Toxicology Studies: Assess acute toxicity using OECD guidelines to inform industrial handling protocols.

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